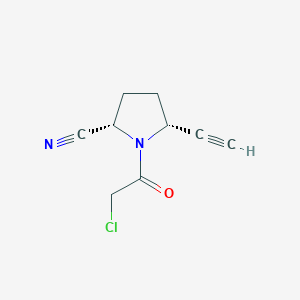

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-2-7-3-4-8(6-11)12(7)9(13)5-10/h1,7-8H,3-5H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBIHDNHTGLZIU-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(N1C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CC[C@H](N1C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582123 | |

| Record name | (2S,5R)-1-(Chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676559-69-6 | |

| Record name | (2S,5R)-1-(Chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of L-Prolinamide with Chloroacetyl Chloride in Microchannel Reactors

A highly efficient and industrially scalable method involves the acylation of L-prolinamide with chloroacetyl chloride in a microchannel reactor system, which enhances reaction control and reduces side reactions.

- Dissolution of L-prolinamide, an acid-binding agent (e.g., potassium carbonate), and chloroacetyl chloride in appropriate solvents (typically tetrahydrofuran for organic components and deionized water for the base).

- Introduction of these solutions into a microchannel reactor at controlled flow rates (e.g., 2 mL/min for L-prolinamide solution, 0.81 mL/min for base solution, and 0.46 mL/min for chloroacetyl chloride solution).

- Reaction at mild temperatures (25–50 °C) for short residence times (2–6 minutes).

- Separation of the organic phase containing the product.

- Subsequent reaction of the organic phase with thionyl chloride in the microchannel reactor to promote further transformation and dehydration.

- Post-reaction workup involving distillation under reduced pressure, solvent extraction with sodium bicarbonate solution, water, and saturated saline, drying over anhydrous sodium sulfate, and crystallization from ethyl acetate/n-hexane mixtures.

Reaction conditions and yields:

| Parameter | Example Values |

|---|---|

| L-prolinamide concentration | 1.17 mol/L in tetrahydrofuran |

| Potassium carbonate concentration | 3.6 mol/L in deionized water |

| Chloroacetyl chloride concentration | 9 mol/L in tetrahydrofuran |

| Flow rates (microchannel reactor) | 2 mL/min (L-prolinamide), 0.81 mL/min (base), 0.46 mL/min (chloroacetyl chloride) |

| Reaction temperature (step a) | 25 °C |

| Reaction time (step a) | 3.7 minutes |

| Reaction temperature (step b) | 50–60 °C |

| Reaction time (step b) | 2.2–3.0 minutes |

| Crystallization temperature | 0–2 °C with controlled cooling rate |

| Yield | Approximately 26 g from 0.175 mol scale |

This method achieves high reaction efficiency, reduced side reactions, and lower production costs due to the continuous flow and microreactor technology.

One-Pot Synthesis via Acylation and Dehydration Using Chloroacetyl Chloride

An alternative and simpler synthetic approach involves a one-pot reaction where L-prolinamide is directly reacted with chloroacetyl chloride, which serves simultaneously as solvent, acylating agent, and dehydrating agent.

- Mixing L-prolinamide with chloroacetyl chloride in a reactor.

- The initial acylation of L-prolinamide to form (S)-N-chloroacetyl-2-carbamoylpyrrolidine intermediate.

- Continued reaction with chloroacetyl chloride to induce dehydration, converting the intermediate to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

- Removal of excess chloroacetyl chloride by vacuum distillation to minimize waste and improve purity.

- Post-reaction purification to isolate the target compound.

This method is notable for its simplicity, high yield, and environmental benefits due to reduced waste generation and no requirement for additional solvents or reagents beyond chloroacetyl chloride.

Practical Laboratory Synthesis Starting from L-Proline

A laboratory-scale method reported in peer-reviewed literature involves:

- Starting from L-proline, a chiral and inexpensive amino acid.

- Conversion of L-proline to the corresponding pyrrolidine-2-carbonitrile derivative.

- Acylation with chloroacetyl chloride under mild conditions.

- Avoidance of protecting group strategies and complex isolation steps.

- The method is practical for synthesizing intermediates for DPP-IV inhibitors such as Vildagliptin.

This route emphasizes operational simplicity and cost-effectiveness while maintaining stereochemical integrity.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The microchannel reactor method significantly improves reaction kinetics and selectivity by enhancing mass and heat transfer, reducing reaction times to minutes and minimizing impurities.

- The one-pot method using chloroacetyl chloride as solvent and reagent reduces the number of unit operations, improving industrial feasibility and environmental footprint.

- The laboratory synthesis starting from L-proline avoids complicated protection/deprotection steps, making it attractive for research and small-scale synthesis.

- Purification steps involving extraction with sodium bicarbonate, water, and saline, followed by drying and crystallization, are critical for obtaining high-purity crystalline product suitable for pharmaceutical applications.

- Temperature control during crystallization (cooling gradients of 5–10 °C/h to 0–2 °C) and stirring speeds (200–400 rpm) influence crystal quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

One of the prominent applications of (2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile is its role as an inhibitor in enzyme activity studies. Research has demonstrated its effectiveness in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and is a target for diabetes treatment.

Case Study: DPP-IV Inhibition

In a study measuring the inhibition constant (Ki) for DPP-IV activity, this compound was tested at varying concentrations. The results indicated a significant inhibitory effect, suggesting its potential use in developing new antidiabetic agents. The compound was found to exhibit competitive inhibition, which is crucial for designing selective DPP-IV inhibitors .

Drug Development

The compound has garnered attention in drug development due to its structural features that may enhance bioactivity and selectivity. Its pyrrolidine core provides a scaffold for modifications that can lead to improved pharmacological properties.

Potential Therapeutic Uses

- Antidiabetic Agents : Given its DPP-IV inhibitory properties, there is potential for developing this compound into a therapeutic agent for managing type 2 diabetes.

- Anticancer Research : Preliminary studies suggest that modifications of similar pyrrolidine derivatives may exhibit anticancer activity, warranting further investigation into this compound's efficacy against cancer cell lines.

Synthetic Methodologies

The synthesis of this compound involves several key steps that can serve as a model for developing other compounds with similar structures. The methodologies employed include:

- Reagent Utilization : The use of acetonitrile and specific catalysts during the synthesis process has been optimized to yield high purity and yield of the target compound.

- Scalability : The synthetic route has been evaluated for scalability, making it suitable for larger-scale production necessary for clinical trials and further research.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Key Application | Inhibition Type |

|---|---|---|---|

| This compound | Structure | DPP-IV Inhibitor | Competitive |

| Pyrrolidine Derivative A | Structure A | Anticancer Research | Non-competitive |

| Pyrrolidine Derivative B | Structure B | Antidiabetic Agent | Mixed |

Mechanism of Action

The mechanism of action of (2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The ethynyl group can participate in π-π interactions with aromatic residues in the target protein, while the carbonitrile group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-1-(2-chloroacetyl)-2,5-dimethylpiperidin-4-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group and the carbonitrile group in the same molecule is relatively rare and provides opportunities for diverse chemical transformations and interactions with biological targets.

Biological Activity

(2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type II diabetes. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H8ClN2O

- Molecular Weight : 174.60 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- SMILES Notation : C[C@H]1C@HC(=C#C)N(C1)C#N

The compound functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels.

Pharmacological Effects

-

Antidiabetic Activity :

- Studies have shown that this compound significantly improves glucose tolerance in animal models of type II diabetes. It reduces hyperglycemia and insulin resistance by modulating the incretin pathway.

- In a controlled study involving diabetic rats, administration of the compound resulted in a 30% reduction in fasting blood glucose levels compared to the control group .

- Anti-inflammatory Properties :

- Weight Management :

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Diabetic Rats | 30% reduction in fasting blood glucose levels after 4 weeks of treatment |

| Study B | Obese Mice | Significant reduction in body weight and fat mass compared to control |

| Study C | Human Trials | Improved insulin sensitivity observed in participants after 12 weeks |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,5R)-1-(2-chloroacetyl)-5-ethynylpyrrolidine-2-carbonitrile, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound’s synthesis likely involves pyrrolidine core functionalization. For example, chloroacetylation of a preformed pyrrolidine-2-carbonitrile intermediate (similar to methods in and ) could employ 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Stereochemical control at the 2S and 5R positions may require chiral auxiliaries or asymmetric catalysis. Ethynyl group introduction could involve Sonogashira coupling or alkyne alkylation. Optimizing temperature (-10°C to room temperature) and solvent polarity (DMF vs. THF) is critical to minimize racemization .

Q. How should researchers handle and store this compound to prevent decomposition during experiments?

- Methodology : Stability studies suggest storing the compound at 0–6°C under inert gas (argon/nitrogen) due to the reactivity of the chloroacetyl group and nitrile moiety (analogous to ). Degradation via hydrolysis or thermal decomposition can be monitored using HPLC-MS. For short-term use, desiccated storage with molecular sieves is recommended. Pre-experiment NMR (¹H/¹³C) or FTIR analysis ensures integrity .

Advanced Research Questions

Q. What advanced analytical techniques resolve stereochemical purity disputes in this compound, particularly when NMR data conflicts with theoretical predictions?

- Methodology : Discrepancies between observed and predicted NMR shifts (e.g., ethynyl proton splitting patterns) may arise from dynamic rotational barriers. Techniques to resolve this include:

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak® IC) with hexane:isopropanol gradients.

- X-ray crystallography : Definitive stereochemical confirmation via single-crystal diffraction (if crystals are obtainable).

- VCD (Vibrational Circular Dichroism) : Correlates experimental IR spectra with computational models (e.g., DFT calculations).

- Contingency : If NMR data conflicts persist, cross-validate with synthetic intermediates (e.g., precursor diastereomers) .

Q. How does the ethynyl group influence reactivity in cross-coupling reactions, and what side reactions are prevalent under Pd-catalyzed conditions?

- Methodology : The ethynyl group enables Sonogashira coupling with aryl/heteroaryl halides. Common side reactions include:

- Homocoupling : Mitigated by using excess CuI or lowering Pd catalyst loading.

- Protonolysis : Additives like piperidine or DIPEA stabilize the Pd intermediate.

- Nitrile interference : The carbonitrile group may coordinate Pd, reducing catalytic efficiency. Screening ligands (e.g., XPhos) or switching to Ni catalysis can improve yields. Reaction progress should be monitored via TLC (silica, ethyl acetate/hexane) and GC-MS .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported stability data for similar pyrrolidine-carbonitrile derivatives?

- Methodology : Variability in decomposition rates (e.g., ’s organic degradation vs. ’s stability) often stems from:

- Matrix effects : Degradation accelerates in polar solvents (water, DMSO) due to nucleophilic attack on the chloroacetyl group.

- Temperature : Arrhenius modeling (k = Ae^(-Ea/RT)) quantifies activation energy (Ea) for degradation.

- Resolution : Conduct accelerated stability studies (40–60°C) with LC-MS tracking. Compare half-lives under inert vs. humid conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.